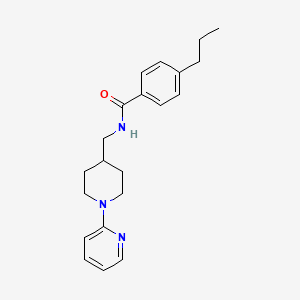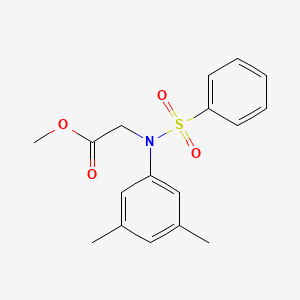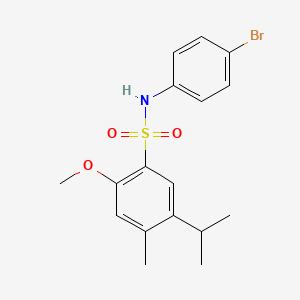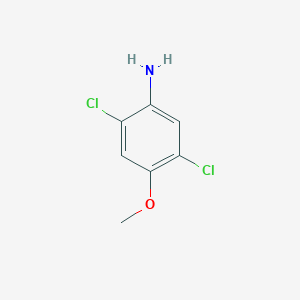![molecular formula C14H21N5O B2581725 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,3-dimethylbutanamide CAS No. 2034226-94-1](/img/structure/B2581725.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The [1,2,4]triazolo[1,5-a]pyrimidine (TP) heterocycle is a versatile structure that has been used in various areas of drug design . The ring system of TPs is isoelectronic with that of purines, and this heterocycle has been proposed as a possible surrogate of the purine ring . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives often involves the cyclization of H-1,2,4-triazol-5-amine and an appropriate ester in acetic acid (AcOH), generating an intermediate compound. This intermediate is then converted to the final [1,2,4]triazolo[1,5-a]pyrimidine derivative in phosphorus oxychloride (POCl3) .
Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .
Applications De Recherche Scientifique
Based on the information gathered, here is a comprehensive analysis of the scientific research applications of the compound “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,3-dimethylbutanamide”:
Cancer Treatment
The triazolopyrimidine scaffold is a prominent feature in compounds designed for cancer therapy due to its potential to inhibit CDK2 (cyclin-dependent kinase 2), a critical protein in cell cycle regulation . Compounds with this structure have shown significant cytotoxic activities against various cancer cell lines, including breast and colorectal cancers .
Antimicrobial Applications
Triazolopyrimidines exhibit a broad spectrum of antimicrobial activities. They have been studied for their potential as agrobactericides, offering a promising avenue for the development of more efficient antimicrobial agents .
Antiviral Research
This class of compounds has also been explored for antiviral applications. Their ability to interact with viral components makes them candidates for the development of new antiviral drugs .
Material Science
In the field of material sciences, triazolopyrimidines are utilized for their unique properties, which include the formation of transition metal complexes. These complexes have potential applications in various technological advancements .
Cardiovascular Research
Some derivatives of triazolopyrimidines are being investigated for their cardiovascular applications, particularly as vasodilators. This could lead to new treatments for cardiovascular disorders .
Diabetes Management
The compound’s framework is being studied for its use in managing type 2 diabetes. Researchers are exploring its role in glucose metabolism and insulin regulation .
Herbicide and Fungicide Development
The agricultural sector benefits from the herbicidal and fungicidal properties of triazolopyrimidines. They are key components in the synthesis of compounds that protect crops from various pathogens .
Energetic Materials
Triazolopyrimidines have been identified as components in the development of energetic materials that are thermally robust. These materials are explored for their potential use in explosives and propellants due to their insensitivity and detonating capabilities .
Mécanisme D'action
Propriétés
IUPAC Name |
3,3-dimethyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-14(2,3)7-12(20)15-6-4-5-11-8-16-13-17-10-18-19(13)9-11/h8-10H,4-7H2,1-3H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCHMZCSBFGQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCCC1=CN2C(=NC=N2)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,3-dimethylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-methylbenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2581644.png)
![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2581647.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2581648.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2581649.png)
![2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol](/img/structure/B2581654.png)

![(E)-3'-methoxy-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2581657.png)
![N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2581658.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2581659.png)

![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2581662.png)

